D-高半胱氨酸

描述

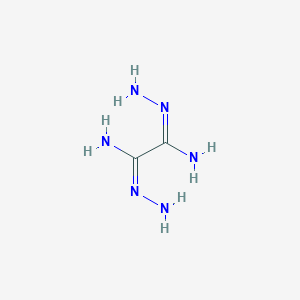

D-Homocysteine is a sulfhydryl-containing amino acid, synthesized from methionine . It is a non-essential, non-proteinogenic amino acid . It is an important determinant of the methylation cycle and is present in the plasma in four forms . Homocysteine is an intermediary amino acid formed by the conversion of methionine to cysteine .

Synthesis Analysis

Homocysteine is biosynthesized naturally via a multi-step process . First, methionine receives an adenosine group from ATP, a reaction catalyzed by S-adenosyl-methionine synthetase, to give S-adenosyl methionine (SAM-e). SAM-e then transfers the methyl group to an acceptor molecule. SAM is converted to S-adenosylhomocysteine (SAH); then, SAH is hydrolyzed to Homocysteine by SAH hydrolase .

Molecular Structure Analysis

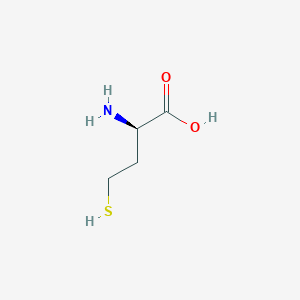

The molecular formula of D-Homocysteine is C4H9NO2S . The average mass is 135.185 Da and the monoisotopic mass is 135.035400 Da .

Chemical Reactions Analysis

Homocysteine is metabolized through two pathways: the methionine synthase pathway and the cystathionine pathway . It has been proposed that impaired remethylation of homocysteine produces an increase of intracellular homocysteine that is toxic to neurons, and a decrease in S-adenosyl methionine .

Physical And Chemical Properties Analysis

The density of D-Homocysteine is 1.3±0.1 g/cm3 . The boiling point is 299.7±35.0 °C at 760 mmHg . The index of refraction is 1.538 . The molar refractivity is 33.5±0.3 cm3 .

科学研究应用

Role in Cellular Functions

Homocysteine is recognized as an important molecule in a wide variety of cellular functions . Its levels can be altered in different ways, including enzyme disorder cofactor deficiency, excessive methionine intake, specific diseases, and intake of specific drugs .

Association with Pathological Conditions

Clinical studies indicate an association between high homocysteine levels and different pathological conditions, such as endothelial dysfunctions, myocardial infarction, ischemic injury, age-dependent diseases (i.e., dementia), inflammation, or migraine .

Indicator of Hyperhomocysteinemia (hHcy)

The increased levels of plasma homocysteine, called hyperhomocysteinemia (hHcy), are classified as mild (15–30 μmol/L), medium (30–100 μmol/L), or severe (more than 100 μmol/L) .

Role in Neurotoxicity and Neuroprotection

The level of the gasotransmitter hydrogen sulfide (H2S) decreases under hHcy conditions, which may mediate homocysteine-induced neurotoxicity; on the other hand, an increase in H2S may play a neuroprotective role .

Involvement in Protein Synthesis

Homocysteine was suggested to be involved in protein synthesis in the early evolution of life on Earth . Despite the fact that homocysteine today is not a proteinogenic amino acid, it is still important in the metabolism of the proteinogenic amino acids cysteine and methionine .

Role in Cardiovascular Health

Homocysteine induces toxic effects due to the inhibition of Na+,K±ATPase, lowering levels of gasotransmitters (NO, CO, H2S), the overstimulation of n-methyl-D-aspartate (NMDA) receptors, inducing inflammation and oxidative stress, and mitochondrial dysfunction in cardiac tissue .

Role in At-Risk Population Groups

The role of homocysteine (Hcy) in different population groups, especially in risk conditions (pregnancy, infancy, old age), and its relevance as a marker or etiological factor of the diseases in these age groups, focusing on the nutritional treatment of elevated Hcy levels .

Association with Vitamin D Levels

Vitamin D levels were inversely correlated with total cholesterol, low-density lipoprotein cholesterol (LDL-cholesterol), and homocysteine in patients with hyperlipidemia .

作用机制

Target of Action

D-Homocysteine, a non-proteinogenic amino acid, is a metabolic intermediate produced by the demethylation of methionine (Met) in the body . It plays a crucial role in regulating methionine availability, protein homeostasis, and DNA-methylation . Its primary targets include enzymes involved in its metabolism, such as S-ribosylhomocysteine lyase and 5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase .

Mode of Action

D-Homocysteine interacts with its targets through two major metabolic pathways: remethylation and transsulfuration . In the remethylation pathway, homocysteine is converted back to methionine, while in the transsulfuration pathway, it is converted to cysteine . Both these pathways require vitamin-derived cofactors, including pyridoxine (vitamin B6), for transsulfuration pathway mediated synthesis of cysteine as well as folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2) in the Met synthesis cycle .

Biochemical Pathways

The biochemical pathways affected by D-Homocysteine are crucial for maintaining overall human health . These pathways include the folate-dependent or -independent remethylation cycles, and transsulfuration reactions . The entire metabolic pathway is governed by various endogenous and exogenous factors including the genetic composition and the diet intake of an organism .

Pharmacokinetics

It is known that the circulating levels of homocysteine can be increased by defects in enzymes of the metabolism of met, deficiencies of vitamins b6, b12 and folate, or by feeding met enriched diets . Certain medications, such as lipid-lowering and anti-Parkinsonian drugs, are also known to elevate homocysteine levels .

Result of Action

Impaired homocysteine metabolism leading to elevated concentrations of homocysteine in the blood plasma (hyperhomocysteinemia) is linked to the overproduction of free radicals, induced oxidative stress, mitochondrial impairments, systemic inflammation and increased risks of various diseases . These include eye disorders, coronary artery diseases, atherosclerosis, myocardial infarction, ischemic stroke, thrombotic events, cancer development and progression, osteoporosis, neurodegenerative disorders, pregnancy complications, delayed healing processes, and poor COVID-19 outcomes, among others .

Action Environment

The action of D-Homocysteine is influenced by various environmental factors. For instance, increased intake of methionine, certain medications, disease state, pregnancy, and lactation are known to contribute to variations in homocysteine levels . Moreover, altered cellular export mechanisms have also been known to increase homocysteine levels . Therefore, the environment plays a significant role in influencing the action, efficacy, and stability of D-Homocysteine.

安全和危害

未来方向

Homocysteine metabolism is crucial for regulating methionine availability, protein homeostasis, and DNA-methylation presenting, therefore, key pathways in post-genomic and epigenetic regulation mechanisms . Consequently, impaired Homocysteine metabolism leading to elevated concentrations of Homocysteine in the blood plasma (hyperhomocysteinemia) is linked to the overproduction of free radicals, induced oxidative stress, mitochondrial impairments, systemic inflammation and increased risks of eye disorders, coronary artery diseases, atherosclerosis, myocardial infarction, ischemic stroke, thrombotic events, cancer development and progression, osteoporosis, neurodegenerative disorders, pregnancy complications, delayed healing processes, and poor COVID-19 outcomes, among others . This suggests that future research directions could focus on these areas .

属性

IUPAC Name |

(2R)-2-amino-4-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFHZYDWPBMWHY-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209020 | |

| Record name | D-Homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Homocysteine | |

CAS RN |

6027-14-1 | |

| Record name | D-Homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOCYSTEINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X729OQK9H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。